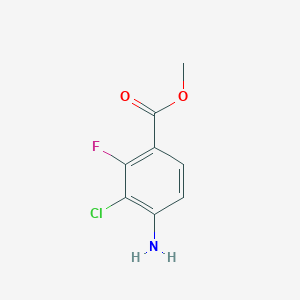

Methyl 4-amino-3-chloro-2-fluorobenzoate

説明

Methyl 4-amino-3-chloro-2-fluorobenzoate (CAS: 875145-53-2) is a substituted benzoate ester with the molecular formula C₈H₇ClFNO₂. Its structure features a methyl ester group at the 1-position, with amino (-NH₂), chloro (-Cl), and fluoro (-F) substituents at the 4-, 3-, and 2-positions of the benzene ring, respectively . This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis due to its reactive amino group and halogenated aromatic system, which enable further derivatization (e.g., amidation, diazotization) .

特性

分子式 |

C8H7ClFNO2 |

|---|---|

分子量 |

203.60 g/mol |

IUPAC名 |

methyl 4-amino-3-chloro-2-fluorobenzoate |

InChI |

InChI=1S/C8H7ClFNO2/c1-13-8(12)4-2-3-5(11)6(9)7(4)10/h2-3H,11H2,1H3 |

InChIキー |

BTODBWOFRFSXNT-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C1=C(C(=C(C=C1)N)Cl)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Methyl 4-amino-3-chloro-2-fluorobenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 4-amino-3-chloro-2-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of methyl 4-amino-3-chloro-2-fluorobenzoate may involve large-scale esterification processes. These processes often utilize continuous flow reactors to enhance efficiency and yield. The use of automated systems for temperature and pressure control ensures consistent product quality.

化学反応の分析

Types of Reactions

Methyl 4-amino-3-chloro-2-fluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

Substitution: Products include derivatives with different substituents replacing the chloro or fluoro groups.

Oxidation: The major product is 4-nitro-3-chloro-2-fluorobenzoate.

Reduction: The major product is 4-amino-3-chloro-2-fluorobenzyl alcohol.

科学的研究の応用

Methyl 4-amino-3-chloro-2-fluorobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.

作用機序

The mechanism of action of methyl 4-amino-3-chloro-2-fluorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the chloro and fluoro groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

類似化合物との比較

Structural Analogs and Physico-Chemical Properties

The following table highlights key structural analogs and their differences from the target compound:

Notes:

- Similarity scores (0.92–0.94) are derived from structural overlap (substituent type/position) rather than functional equivalence .

- Ester vs. carboxylic acid : The methyl ester group improves lipophilicity and stability against hydrolysis compared to carboxylic acids like 4-Chloro-2-fluoro-3-methylbenzoic acid .

Research Findings and Limitations

- Synthesis Pathways : describes a method for synthesizing Methyl 4-bromo-3-formamidobenzoate via analogous esterification, implying feasible scalability for the target compound .

- Spectroscopic Data : FTIR and NMR spectra for methyl shikimate () provide a framework for characterizing similar esters, though specific data for the target compound are lacking .

生物活性

Methyl 4-amino-3-chloro-2-fluorobenzoate, an organic compound with the molecular formula CHClFNO and a molecular weight of approximately 203.60 g/mol, is part of the benzoate ester class. This compound features an amino group, a chloro substituent, and a fluorine atom on the benzene ring, which significantly influences its biological activity and potential therapeutic applications. Its structural characteristics make it a subject of interest in medicinal chemistry, particularly for its roles in enzyme modulation and potential anti-inflammatory and antimicrobial properties.

The biological activity of methyl 4-amino-3-chloro-2-fluorobenzoate primarily arises from its ability to interact with various biological targets, including enzymes and receptors. The amino group facilitates hydrogen bonding with enzyme active sites, while the halogen substituents enhance hydrophobic interactions. These interactions are crucial for modulating biological functions and influencing metabolic pathways.

Potential Therapeutic Applications

Research indicates that methyl 4-amino-3-chloro-2-fluorobenzoate may have applications in:

- Anti-inflammatory agents : The compound has been studied for its potential to inhibit inflammatory pathways.

- Antimicrobial properties : Its structural features suggest possible efficacy against certain bacterial strains.

- Biochemical probes : It serves as a tool in assays to study enzyme activity and protein interactions.

Structural Comparison with Similar Compounds

To better understand the uniqueness of methyl 4-amino-3-chloro-2-fluorobenzoate, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| Methyl 4-amino-3-chloro-2-fluorobenzoate | Contains methyl ester instead of carboxylic acid | 0.88 |

| 2-Amino-5-chloro-4-fluorobenzoic acid | Different substitution pattern on the benzene ring | 0.91 |

| Ethyl 6-amino-3-chloro-2-fluorobenzoate | Ethyl ester instead; different position of amino group | 0.90 |

| 2-Amino-3-chloro-6-fluorobenzoic acid | Fluorine atom at a different position | 0.92 |

This table illustrates how methyl 4-amino-3-chloro-2-fluorobenzoate retains unique characteristics that may influence its biological activity compared to similar compounds.

Enzyme Interactions

Studies have shown that methyl 4-amino-3-chloro-2-fluorobenzoate can bind to specific enzymes, modulating their activity. For instance, it has been investigated for its effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Preliminary results suggest that this compound may inhibit COX activity, thereby reducing inflammation .

Antimicrobial Studies

Research into the antimicrobial properties of methyl 4-amino-3-chloro-2-fluorobenzoate has revealed promising results against various bacterial strains. In vitro studies indicate that it exhibits significant antibacterial activity, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise pathways involved.

Biochemical Probes

The compound's role as a biochemical probe has been highlighted in several studies focusing on enzyme kinetics. For example, it has been used to investigate the binding interactions between enzymes and substrates, providing insights into metabolic pathways and potential drug development applications .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。